Pracinostat-d7
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Overview
Description
Pracinostat is a novel HDAC inhibitor with improved in vivo properties compared to other HDAC inhibitors currently in clinical trials . It is a potent and effective anti-tumor drug with potential as an oral therapy for a variety of human hematological and solid tumors .
Molecular Structure Analysis
Pracinostat is a small molecule with a chemical formula of C20H30N4O2 . The average weight is 358.486 and the monoisotopic weight is 358.236876222 .Chemical Reactions Analysis
Pracinostat has been shown to inhibit JAK-signal transducer and activator of transcription (STAT) signaling in AML cells with JAK2 V617F mutations . It also diminishes FLT3 signaling, particularly in FLT3-ITD (internal tandem duplication) cell lines .Physical and Chemical Properties Analysis
Pracinostat is a small molecule with a chemical formula of C20H30N4O2 . The average weight is 358.486 and the monoisotopic weight is 358.236876222 .Mechanism of Action
Target of Action
Pracinostat-d7, like its parent compound Pracinostat, is a potent inhibitor of histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . They are potential targets for tumor treatment .
Mode of Action
this compound inhibits HDAC activity, which results in the accumulation of acetyl groups on the histone lysine residues . This leads to an open chromatin structure and transcriptional activation . In vitro, this compound causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .
Biochemical Pathways
this compound affects multiple biochemical pathways. It increases the expression of TIMP3 and decreases the expression of MMP2, MMP9, and VEGF in human glioma cells . Additionally, this compound inhibits both the PI3K/Akt signaling pathway and the STAT3 pathway .
Pharmacokinetics
this compound, similar to Pracinostat, has superior pharmaceutical, metabolic, and pharmacokinetic properties . The oral bioavailability in mice is 34% .
Result of Action
this compound has significant anti-tumor effects. These effects occur in a time- and concentration-dependent manner .
Safety and Hazards
Pracinostat has been tested in clinical trials and has shown to be well-tolerated . The most common nonhematologic adverse events were constipation, nausea, fatigue, decreased appetite, peripheral edema, diarrhea, and dyspnea . Frequent hematologic adverse events were decreased neutrophil count, anemia, decreased platelet count, febrile neutropenia, and thrombocytopenia .
Future Directions
Biochemical Analysis
Biochemical Properties
Pracinostat-d7, like Pracinostat, selectively inhibits HDAC class I, II, IV . It interacts with these enzymes, inhibiting their activity, which leads to the accumulation of acetylated histones . This results in chromatin remodeling, transcription of tumor suppressor genes, and ultimately, apoptosis of tumor cells .
Cellular Effects
This compound has shown to have significant effects on various types of cells. It inhibits proliferation and induces apoptosis in human glioma cell lines . It also inhibits migration and invasion in these cells . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of HDAC activity, which allows for the accumulation of acetyl groups on the histone lysine residues . This results in an open chromatin structure and transcriptional activation . In vitro, this compound causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have time- and concentration-dependent effects on human glioma cell lines . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
In preclinical animal models, this compound has demonstrated excellent anti-tumor activity with dose-proportional pharmacodynamic effects
Metabolic Pathways
It is known that this compound inhibits both the PI3K/Akt signaling pathway and the STAT3 pathway .
Transport and Distribution
It is known that this compound accumulates in tumor cells .
Subcellular Localization
Given its mechanism of action as an HDAC inhibitor, it is likely that it is localized to the nucleus where it can exert its effects on histone acetylation and gene expression .
Properties
IUPAC Name |
(E)-3-[1-[2-(diethylamino)ethyl]-2-(2,2,3,3,4,4,4-heptadeuteriobutyl)benzimidazol-5-yl]-N-hydroxyprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+/i1D3,4D2,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDKZFFAIZKUCU-YBXIAPOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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